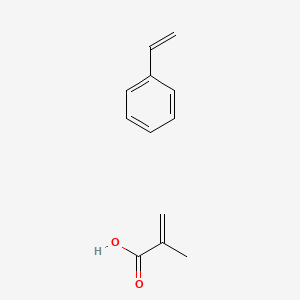
2-Methylprop-2-enoic acid;styrene
Cat. No. B1584675
Key on ui cas rn:
9010-92-8
M. Wt: 190.24 g/mol
InChI Key: CVEPFOUZABPRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08795938B2
Procedure details


A reaction vessel equipped with a stirring rod and a thermometer was charged with 683 parts by mass of water, 11 parts by mass of a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct (ELEMINOL RS-30, manufactured by Sanyo Chemical Industries, Ltd.), 138 parts by mass of styrene, 138 parts by mass of methacrylic acid, and 1 part by mass of ammonium persulfate, and the resulting mixture was stirred for 15 minutes at 400 rpm to thereby prepare a white emulsion. The obtained emulsion was heated until the internal system temperature reached 75° C., and then was allowed to react for 5 hours. To the resultant, 30 parts by mass of a 1% by mass ammonium persulfate aqueous solution was further added, and the resulting mixture was aged for 5 hours at 75° C., to thereby obtain an aqueous dispersion liquid of a vinyl resin (a copolymer of styrene/methacrylic acid/a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct), i.e. Particle Dispersion Liquid 1.
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
sulfuric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
methacrylic acid ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Na:1].[C:2]([OH:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[CH2:8]1[O:10][CH2:9]1.[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19]([OH:24])(=[O:23])[C:20]([CH3:22])=[CH2:21].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:2]([OH:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[Na:1].[C:19]([OH:24])(=[O:23])[C:20]([CH3:22])=[CH2:21].[CH2:9]1[O:10][CH2:8]1 |f:1.2,5.6.7,9.10,12.13,^1:0,51|
|
Inputs


Step One
|
Name
|
ammonium persulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
[Compound]
|
Name
|
sulfuric acid ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
methacrylic acid ethylene oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O.C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
ammonium persulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 15 minutes at 400 rpm
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reaction vessel equipped with a stirring rod
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to thereby prepare a white emulsion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The obtained emulsion was heated until the internal system temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 75° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 5 hours
|
|
Duration
|
5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the resulting mixture was aged for 5 hours at 75° C.
|
|
Duration
|
5 h
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC1=CC=CC=C1.C(C(=C)C)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O.C1CO1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
